Ethyl 3-bromo-2-methylbenzoate Ethyl 3-bromo-2-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 103038-43-3
VCID: VC21262773
InChI: InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(C(=CC=C1)Br)C
Molecular Formula: C10H11BrO2
Molecular Weight: 243.1 g/mol

Ethyl 3-bromo-2-methylbenzoate

CAS No.: 103038-43-3

Cat. No.: VC21262773

Molecular Formula: C10H11BrO2

Molecular Weight: 243.1 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-bromo-2-methylbenzoate - 103038-43-3

Specification

CAS No. 103038-43-3
Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
IUPAC Name ethyl 3-bromo-2-methylbenzoate
Standard InChI InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3
Standard InChI Key ISZDEZLLBGJTTF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=CC=C1)Br)C
Canonical SMILES CCOC(=O)C1=C(C(=CC=C1)Br)C

Introduction

Basic Chemical Identity and Structure

Ethyl 3-bromo-2-methylbenzoate is characterized by specific chemical identifiers that distinguish it from other related compounds. It features an ethyl ester group attached to a benzene ring, which is further substituted with a bromine atom at the 3-position and a methyl group at the 2-position. This unique arrangement of substituents significantly influences its chemical properties and reactivity patterns.

Chemical Identifiers

The table below summarizes the key chemical identifiers of Ethyl 3-bromo-2-methylbenzoate:

ParameterValue
CAS Number103038-43-3
Molecular FormulaC₁₀H₁₁BrO₂
Molecular Weight243.1 g/mol
IUPAC NameEthyl 3-bromo-2-methylbenzoate

Source: Compiled from chemical databases and manufacturer specifications

Structural Features

The molecular structure of Ethyl 3-bromo-2-methylbenzoate consists of several key components that define its chemical behavior:

  • A benzoic acid ethyl ester backbone

  • A bromine substituent at the 3-position of the benzene ring

  • A methyl group at the 2-position of the benzene ring

  • An ethoxy carbonyl group (-COOC₂H₅)

These structural elements create a molecule with specific steric and electronic properties that influence its reactivity in various chemical transformations.

Physical and Chemical Properties

Understanding the physical and chemical properties of Ethyl 3-bromo-2-methylbenzoate is essential for its proper handling, storage, and application in various contexts.

Physical Properties

Ethyl 3-bromo-2-methylbenzoate exhibits characteristic physical properties that make it suitable for specific applications. While the search results provide limited information on all physical properties, the available data indicates:

  • Appearance: A clear to pale yellow liquid or crystalline solid (depending on purity and storage conditions)

  • Molecular Weight: 243.1 g/mol

  • Density: Typically greater than water due to the presence of bromine

Chemical Properties

The chemical behavior of Ethyl 3-bromo-2-methylbenzoate is largely determined by its functional groups and substituents:

  • Reactivity: The bromine at the 3-position serves as a potential site for various coupling reactions and substitutions

  • Stability: Generally stable under normal laboratory conditions but may be sensitive to strong oxidizing or reducing agents

  • Solubility: Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethanol; limited solubility in water due to its predominantly hydrophobic nature

Applications and Research Relevance

Ethyl 3-bromo-2-methylbenzoate serves as a valuable compound in various scientific and industrial applications due to its structure and reactivity profile.

Research Applications

The compound finds significant use in various research contexts:

  • Synthetic Intermediates: Acts as a building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research

  • Structure-Activity Relationship Studies: Used in studies examining the influence of substituent patterns on biological activity

  • Cross-Coupling Reactions: The bromine substituent makes it a suitable candidate for palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira reactions

Comparative Analysis

Understanding how Ethyl 3-bromo-2-methylbenzoate relates to similar compounds provides valuable context for its unique properties and applications.

Comparison with Isomeric Compounds

Ethyl 3-bromo-2-methylbenzoate shares its molecular formula (C₁₀H₁₁BrO₂) with several isomeric compounds, including Ethyl 4-bromo-3-methylbenzoate. The primary difference lies in the position of the bromine substituent on the benzene ring .

CompoundBromine PositionMethyl PositionKey Difference in Reactivity
Ethyl 3-bromo-2-methylbenzoate32The ortho-relationship between the methyl group and carboxylate creates steric effects
Ethyl 4-bromo-3-methylbenzoate43The para-position of bromine may enhance reactivity in certain coupling reactions

Structure-Property Relationships

The positioning of substituents significantly influences the compound's properties:

  • Electronic Effects: The electron-withdrawing bromine and electron-donating methyl create a unique electronic distribution

  • Steric Considerations: The methyl group at the 2-position creates steric hindrance that may affect reactions at neighboring positions

  • Reactivity Patterns: Different substitution patterns lead to varying regioselectivity in further transformations

Current Research and Development

Research involving Ethyl 3-bromo-2-methylbenzoate continues to evolve, with several key areas of focus.

Emerging Applications

The unique structure and reactivity of Ethyl 3-bromo-2-methylbenzoate position it for potential applications in:

  • Medicinal Chemistry: As a building block for bioactive compounds

  • Materials Science: In the development of functional materials with specific properties

  • Agrochemical Research: As an intermediate in the synthesis of crop protection agents

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